2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol
Description
Properties
Molecular Formula |
C9H5ClF6O |
|---|---|
Molecular Weight |
278.58 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,1,2,3,3,3-hexafluoropropan-1-ol |
InChI |
InChI=1S/C9H5ClF6O/c10-6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4,17H |
InChI Key |
FXUSJRWPZMRZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(O)(F)F)(C(F)(F)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol typically involves the reaction of 4-chlorobenzaldehyde with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl group and multiple fluorine atoms allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (CAS 722-92-9)
- Structural Differences: Replaces the 4-chlorophenyl group with a 4-aminophenyl group and shifts the hydroxyl group to position 2.
- Properties: Molecular weight 259.14 g/mol, melting point 155–156°C. The amino group introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the chloro analog.
- Applications: Used in pharmaceutical synthesis, such as in the preparation of phenanthridinone derivatives (e.g., antiviral or anticancer agents) via coupling reactions with iodobenzoyl chloride .
2-Amino-1,1,1,3,3,3-hexafluoro-2-propanol (CAS 31253-34-6)
- Structural Differences: Lacks the aromatic substituent, featuring an amino group directly on the fluorinated propanol backbone.
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
- Structural Differences: No aromatic substituents; hydroxyl group at position 2.
- Properties : Widely used as a solvent due to its high polarity and ability to stabilize carbocations. Purity ≥99%, available in deuterated forms (HFIP-d2) for NMR studies .
- Applications : Solvent in peptide synthesis, polymer chemistry, and as a reaction medium for Friedel-Crafts alkylation .
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane (CAS 163702-08-7)
- Structural Differences : Methoxy group replaces the hydroxyl, and a trifluoromethyl group is present.
- Properties : Molecular formula C₅H₃F₉O, molecular weight 250.06 g/mol. The methoxy group reduces polarity, likely increasing volatility compared to the hydroxyl-containing analogs.
- Applications: Potential use as a refrigerant or fluorinated ether solvent, though toxicological data remain understudied .
Key Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol, and how can reaction conditions be optimized for high purity?
Methodological Answer: Synthesis typically involves fluorination of a propanol precursor or coupling a 4-chlorophenyl group to a hexafluoropropanol backbone. A patent for synthesizing hexafluoroisopropanol derivatives (e.g., via fluorination of isopropanol precursors under controlled conditions) provides a foundational approach . Optimize purity by:
- Using anhydrous conditions to prevent hydrolysis of fluorine groups.
- Employing catalysts like boron trifluoride etherate for efficient fluorination.
- Monitoring reaction progress via thin-layer chromatography (TLC) and NMR to track intermediate formation.
- Purifying via fractional distillation or recrystallization from ethanol/chloroform mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly considering fluorine and chlorine atoms?
Methodological Answer: Key techniques include:
- NMR : Resolves fluorine environments (e.g., CF vs. CF groups). Chemical shifts typically range from -70 to -80 ppm for CF groups .
- NMR : Identifies carbon environments adjacent to fluorine and chlorine atoms, with splitting due to coupling.
- X-ray crystallography : Resolves stereochemistry and confirms the chlorophenyl orientation (see analogous structures in ).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected [M-H] peak at m/z 294.98) .
Q. What are the solubility properties of this compound in common laboratory solvents, and how does the chlorophenyl group influence this?
Methodological Answer: The compound is expected to exhibit solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The chlorophenyl group enhances lipophilicity compared to non-substituted hexafluoropropanols. Reference data for similar compounds:
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Ethanol | ~100 | |
| Chloroform | ~50 | |
| Water | <1 |
Test solubility incrementally using saturated solutions and sonication.
Q. What safety precautions are necessary when handling this compound, given limited toxicology data?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation; fluorinated alcohols can irritate mucous membranes .
- Store in sealed containers under inert gas (argon) to prevent degradation.
- Dispose of waste via specialized chemical treatment services (see protocols in ).
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity or interactions of this compound in catalytic processes?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:
- Electron-withdrawing effects of fluorine on the hydroxyl group’s acidity.
- Steric interactions between the chlorophenyl group and catalytic sites.
- Compare with experimental pKa values (estimated ~9–10 for similar fluorinated alcohols) .
- Use molecular docking studies to assess hydrogen-bonding potential in supramolecular systems .
Q. What strategies resolve contradictions in experimental data, such as varying yields in fluorination steps?
Methodological Answer:
- Design of Experiments (DOE) : Systematically vary temperature (-20°C to 50°C), catalyst loading (5–20 mol%), and reaction time (12–48 hrs).
- Byproduct analysis : Use GC-MS to identify undesired intermediates (e.g., dechlorinated byproducts).
- Moisture control : Trace water can hydrolyze fluorinated intermediates; employ molecular sieves or PO .
Q. How can the compound’s potential as a hydrogen-bond donor in supramolecular chemistry be assessed?
Methodological Answer:
- Infrared (IR) spectroscopy : Measure O-H stretching frequency (~3200–3400 cm); lower frequencies indicate stronger H-bonding.
- X-ray crystallography : Resolve H-bonding networks in co-crystals (e.g., with pyridine derivatives) .
- Titration calorimetry : Quantify binding constants with model acceptors (e.g., triethylamine) .
Q. What role does the chlorophenyl moiety play in the compound’s electronic structure, and how can this be experimentally probed?
Methodological Answer:
- Hammett analysis : Use σ values to correlate substituent effects on reaction rates (e.g., nucleophilic substitution at the phenyl ring).
- UV-Vis spectroscopy : Monitor charge-transfer transitions influenced by the electron-withdrawing Cl group.
- Cyclic voltammetry : Measure redox potentials to assess electronic effects on the propanol backbone .
Data Contradiction Example
Scenario: Conflicting NMR spectra for the chlorophenyl group’s orientation.
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
